(3R,4R,5R,6R)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Suberoylanilide Hydroxamic Acid beta-D-Glucuronide is a derivative of Suberoylanilide Hydroxamic Acid, which is a well-known histone deacetylase inhibitor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology. Suberoylanilide Hydroxamic Acid beta-D-Glucuronide is a conjugate formed by the glucuronidation of Suberoylanilide Hydroxamic Acid, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suberoylanilide Hydroxamic Acid beta-D-Glucuronide typically involves the glucuronidation of Suberoylanilide Hydroxamic AcidThe glucuronidation step involves the reaction of Suberoylanilide Hydroxamic Acid with a glucuronic acid donor, such as uridine diphosphate glucuronic acid, in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of Suberoylanilide Hydroxamic Acid beta-D-Glucuronide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Suberoylanilide Hydroxamic Acid beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Suberoylanilide Hydroxamic Acid.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of Suberoylanilide Hydroxamic Acid, each with distinct chemical and biological properties. These derivatives are often explored for their enhanced therapeutic potential .
Scientific Research Applications
Suberoylanilide Hydroxamic Acid beta-D-Glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of hydroxamic acids.
Biology: The compound is investigated for its role in modulating gene expression through histone deacetylase inhibition.
Mechanism of Action
Suberoylanilide Hydroxamic Acid beta-D-Glucuronide exerts its effects primarily through the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression. The compound targets specific molecular pathways involved in cell cycle regulation, apoptosis, and differentiation. By modulating these pathways, it can induce cell cycle arrest and apoptosis in cancer cells, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor with similar mechanisms of action.
Valproic Acid: A well-known histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in the treatment of cutaneous T-cell lymphoma.
Uniqueness
Suberoylanilide Hydroxamic Acid beta-D-Glucuronide stands out due to its enhanced solubility and bioavailability compared to its parent compound, Suberoylanilide Hydroxamic Acid. This makes it a more effective candidate for therapeutic applications, particularly in drug formulation and delivery systems .
Properties
Molecular Formula |
C20H28N2O9 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17-,18?,20-/m1/s1 |
InChI Key |
AGXZHORDQQELAH-IEQZWKCNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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